O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate
Overview
Description
O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate is a useful research compound. Its molecular formula is C4H7Cl2O3PS and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate typically involves the reaction of dichloroacetic acid with trimethyl phosphite under alkaline conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes further reactions to yield the final product . Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate undergoes various chemical reactions, including:
Hydrolysis: This compound is prone to hydrolysis, especially under alkaline conditions, leading to the formation of dichloroacetic acid and dimethyl phosphate[][1].
Oxidation: It can be oxidized to form corresponding oxides, which may further react to produce other derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, resulting in the formation of various substituted products.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests .
Comparison with Similar Compounds
O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate is often compared with other organophosphorus insecticides such as:
Dichlorvos: Similar in structure and function, but with different physical properties and toxicity levels.
Malathion: Another organophosphorus insecticide with a broader spectrum of activity and different metabolic pathways.
Parathion: Known for its high toxicity, it is structurally similar but has different applications and safety profiles.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields .
Properties
IUPAC Name |
2,2-dichloroethenoxy-dimethoxy-sulfanylidene-λ5-phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2O3PS/c1-7-10(11,8-2)9-3-4(5)6/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPNPYNCGPGFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC=C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957848 | |
Record name | O-(2,2-Dichloroethenyl) O,O-dimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36560-17-5 | |
Record name | O-(2,2-Dichloroethenyl) O,O-dimethyl phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36560-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorothioic acid, O-2,2-dichlorovinyl O,O-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036560175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(2,2-Dichloroethenyl) O,O-dimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2,2-dichlorovinyl) O,O-dimethylthiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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